Mass Shift (+3 Da) Enables MS Resolution from Endogenous Analyte
Octanoyl L-Carnitine-d3 Chloride incorporates three deuterium atoms at the N-methyl position, yielding a molecular weight of 326.87 g/mol . This is +3.02 Da higher than the unlabeled Octanoyl-L-carnitine chloride (MW 323.85 g/mol) . In MS/MS, this mass shift permits complete chromatographic co-elution with the analyte while providing a distinct, interference-free MRM transition for quantification.
| Evidence Dimension | Molecular Weight Difference (ΔMW) |
|---|---|
| Target Compound Data | 326.87 g/mol (C15H27D3ClNO4) |
| Comparator Or Baseline | Unlabeled Octanoyl-L-carnitine chloride: 323.85 g/mol (C15H30ClNO4) |
| Quantified Difference | +3.02 Da |
| Conditions | Calculated from molecular formula; confirmed by HRMS |
Why This Matters
A ≥3 Da mass shift is the minimum required to avoid isotopic overlap with the analyte's natural abundance M+1 and M+2 peaks, ensuring quantitative accuracy in complex biological matrices.
